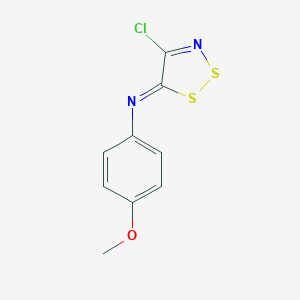

4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine” is a chemical compound that has been studied for its fungicidal properties . It is a derivative of 1,2,3-dithiazole-5-imines .

Synthesis Analysis

The synthesis of “4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine” involves a three-stage method. This process includes the reaction of Appel salt with anilines to produce 1,2,3-dithiazole-5-imines, which are then converted into 4-[(4-chloroethyl)piperazine-1-yl]-5H-1,2,3-dithiazole-5-imines, and finally alkylating azoles .Molecular Structure Analysis

The molecular formula of “4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine” is C9H7ClN2OS2. It has an average mass of 258.748 Da and a monoisotopic mass of 257.968842 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine” include the reaction of Appel salt with anilines to produce 1,2,3-dithiazole-5-imines .Scientific Research Applications

Chemical Synthesis and Ligand Properties :

- A study describes the synthesis of various dithiazolyl compounds, including a 1,2,3-dithiazolyl-o-naphthoquinone, through the reaction of amino-naphthoquinone with S2Cl2, indicating potential applications in chemical synthesis and as ligands (Smithson et al., 2016).

Corrosion Inhibition :

- Research demonstrates the use of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole (structurally related to the requested compound) as a highly efficient inhibitor for corrosion of mild steel in acidic environments (Bentiss et al., 2009).

Synthesis of Novel Dithiazolium Salts :

- The synthesis of novel 1,4,2-dithiazolium salts is described in a study, which includes the reaction of related compounds and demonstrates their potential in creating new chemical entities with unique properties (Xie et al., 1990).

Heterocyclic Synthesis :

- Another research focuses on the synthesis of indolocarbazoles and pyrrolocarbazoles, utilizing compounds structurally similar to 4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine, indicating its utility in the synthesis of complex organic structures (Magnus et al., 1983).

Molecular and Crystal Structures :

- A study explores the molecular and crystal structures of related triazole compounds, shedding light on the potential structural applications of 4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine in material science and crystallography (Askerov et al., 2019).

Synthesis of Disulfides and Cyanomethyl Alkylamino Disulfides :

- Research demonstrates the reactions of 5-(arylimino)-4-chloro-5H-1,2,3-dithiazoles with alkylamines to synthesize novel compounds, highlighting the reactivity of dithiazole derivatives in creating diverse chemical structures (Lee & Kim, 1993).

Formation of 2-Cyanobenzothiazoles :

- A study discusses the conversion of imino-1,2,3-dithiazoles into 2-cyanobenzothiazoles, cyanoimidoyl chlorides, and diatomic sulfur, suggesting applications in the synthesis of heterocycles and organic transformations (English et al., 1997).

Photo-Responsive Materials :

- N-(5-chloro-2-hydroxyphenyl)-(3-hydroxyphenyl)-methalimine, structurally related to the compound , was investigated for its photo-responsive properties, indicating potential applications in photovoltaic materials (Sun et al., 2013).

Future Directions

The future directions for the study of “4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine” could involve further exploration of its fungicidal properties and potential applications in agriculture and medicine . There may also be a need to search and create new highly active fungicides due to the emergence of resistance to azole drugs .

Mechanism of Action

Target of Action

The primary target of 4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine is the CYP51 enzyme of the cytochrome P450 family . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key component of the cell membrane of phytopathogenic fungi .

Mode of Action

4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine interacts with its target by binding to the iron atom of the heme porphyrin ring . This interaction inhibits the stage of C14 demethylation of lanosterol by the CYP51 enzyme . The inhibition of this step leads to a disruption in the biosynthesis of ergosterol .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway . Ergosterol is a vital component of the fungal cell membrane. When the biosynthesis of ergosterol is disrupted, it leads to the death of the fungi due to the impossibility of osmotic nutrition .

Result of Action

The result of the compound’s action is the high fungicidal activity . It has been shown to be effective in vitro tests against six species of phytopathogenic fungi . The compound’s action leads to the death of the fungi due to the disruption of ergosterol biosynthesis .

Action Environment

The environment can significantly influence the action, efficacy, and stability of 4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine. It’s worth noting that the compound’s high fungicidal activity was demonstrated in vitro, suggesting that it may be effective in various environments .

properties

IUPAC Name |

4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS2/c1-13-7-4-2-6(3-5-7)11-9-8(10)12-15-14-9/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRDBQACGOYDLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=C2C(=NSS2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID14718709 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[({2-Fluoro-5-nitrophenyl}imino)methyl]pyridine](/img/structure/B374159.png)

![2-{[(2-Fluoro-5-nitrophenyl)imino]methyl}phenol](/img/structure/B374165.png)

![4-[({3-Nitro-2-methylphenyl}imino)methyl]benzonitrile](/img/structure/B374167.png)

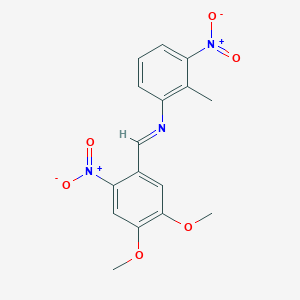

![4-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline](/img/structure/B374168.png)

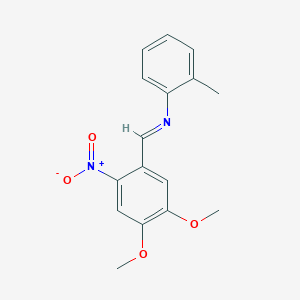

![2-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline](/img/structure/B374169.png)